molecular formula C23H17N3 B2417451 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile CAS No. 400079-54-1

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile

Cat. No.: B2417451
CAS No.: 400079-54-1
M. Wt: 335.41
InChI Key: BISVZBNAVUGLBM-CCEZHUSRSA-N
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Description

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a benzonitrile group via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile typically involves the reaction of 1-benzylbenzimidazole with 4-bromobenzonitrile under basic conditions. The reaction is facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is commonly used for forming carbon-carbon bonds. The reaction conditions often include the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) to reduce the ethenyl group or the nitrile group.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety or the benzonitrile group, using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C in the presence of hydrogen gas or NaBH4 in methanol.

    Substitution: NaOMe in methanol or LiAlH4 in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alkanes.

Scientific Research Applications

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(azetidin-2-one)-3-chloro-4-phenyl)-1H-phenylbenzimidazole
  • 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
  • 2-polyfluoroalkylbenzimidazo[1,2-a]pyrimidine-4-carbaldehyde derivatives

Uniqueness

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c24-16-19-12-10-18(11-13-19)14-15-23-25-21-8-4-5-9-22(21)26(23)17-20-6-2-1-3-7-20/h1-15H,17H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISVZBNAVUGLBM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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